Diacetic Aceclofenac

Overview

Description

Diacetic Aceclofenac is a non-steroidal anti-inflammatory drug (NSAID) that works by blocking the release of certain chemical messengers that cause pain and inflammation .

Synthesis Analysis

Aceclofenac has been synthesized using modernized methods that are time-saving and high-yielding . Three crystal forms of aceclofenac have been isolated by recrystallization and characterized by differential scanning calorimetry (DSC), powder X-ray diffractometry (PXRD), and thermogravimetric analysis .Molecular Structure Analysis

The molecular structure of Aceclofenac has been analyzed using techniques like differential scanning calorimetry (DSC), powder X-ray diffractometry (PXRD), and thermogravimetric analysis .Chemical Reactions Analysis

Aceclofenac undergoes various chemical reactions. For instance, it has been found that aceclofenac in solution state is destroyed when subjected to hydrolytic stresses and light .Physical And Chemical Properties Analysis

The physical and chemical properties of Aceclofenac have been analyzed using thermoanalytical techniques. These techniques offer critical insights into these compounds’ thermal behavior, stability, and decomposition patterns .Scientific Research Applications

Pharmacodynamic Properties and Therapeutic Potential

Aceclofenac, a phenylacetic acid derivative, has been studied for its anti-inflammatory and analgesic properties, which are similar to those of diclofenac. Preclinical studies suggest that aceclofenac may have a lower potential for causing gastrointestinal damage compared to diclofenac. Clinical trials have demonstrated its efficacy in treating rheumatoid arthritis, osteoarthritis, and ankylosing spondylitis, with an analgesic efficacy more prolonged than paracetamol (acetaminophen) (Brogden & Wiseman, 1996).

Role in Chronic Osteoarthritis Pathologies

Aceclofenac's role in treating chronic osteoarthritis involves its activity on inflammation mediators, effects on cartilage remodeling, and clinical efficacy comparison with other NSAIDs. Its anti-inflammatory profile includes inhibition of prostaglandins E2, cytokines, activated oxygen species production, and cell adhesion. Moreover, aceclofenac and its metabolite show positive effects on cartilage anabolism and matrix catabolism modulation (Reginster, Paul, & Henrotin, 2001).

Formulation for Improved Bioavailability

A novel approach involves formulating aceclofenac sustained release tablets using different polymers to enhance drug absorption and bioavailability. This suggests that marketed formulations of aceclofenac could be optimized for better results using this new approach (Malviya et al., 2022).

Environmental Considerations

Diclofenac, closely related to aceclofenac, has been found in wastewater, effluents, and surface waters, raising concerns about its environmental impact. Research focuses on its occurrence, fate in wastewater treatment processes, and potential for enhanced elimination techniques. While diclofenac is poorly biodegradable, certain wastewater treatment configurations may improve its elimination (Vieno & Sillanpää, 2014).

Safety and Tolerability

Aceclofenac is classified as a preferential COX-2 inhibitor, showing preferential inhibition over COX-2 compared to COX-1. This specificity suggests lower gastrointestinal side effects and a minimal cardiovascular risk profile, making aceclofenac a candidate for long-term treatment of chronic rheumatic disorders (Grover et al., 2022).

Mechanism of Action

Target of Action

Diacetic Aceclofenac, also known as Aceclofenac, primarily targets the cyclo-oxygenase enzyme (COX) . This enzyme plays a crucial role in the synthesis of prostaglandins, which are inflammatory mediators that cause pain, swelling, inflammation, and fever .

Mode of Action

Aceclofenac potently inhibits the COX enzyme, thereby downregulating the production of various inflammatory mediators . It particularly inhibits COX-2 , leading to a decrease in the production of prostaglandin E2 (PGE2), interleukin-1β (IL-1β), and tumor necrosis factor (TNF) from the arachidonic acid (AA) pathway .

Biochemical Pathways

The primary biochemical pathway affected by Aceclofenac is the arachidonic acid (AA) pathway . By inhibiting COX-2, Aceclofenac downregulates the production of various inflammatory mediators, including PGE2, IL-1β, and TNF . This leads to a decrease in inflammation and pain.

Pharmacokinetics

Aceclofenac belongs to BCS Class II, indicating that it has poor aqueous solubility but high permeability . This allows it to penetrate into synovial joints, where it can exert its anti-inflammatory and analgesic effects . Its poor solubility can limit its bioavailability when given orally .

Result of Action

The inhibition of COX-2 and the subsequent downregulation of inflammatory mediators result in marked anti-inflammatory and analgesic properties . This makes Aceclofenac effective in treating conditions such as osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis .

Action Environment

The action, efficacy, and stability of Aceclofenac can be influenced by various environmental factors. For instance, its poor aqueous solubility can limit its bioavailability when given orally . Its high permeability allows it to penetrate into synovial joints, where it can exert its effects

Safety and Hazards

Future Directions

properties

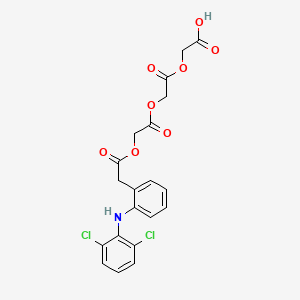

IUPAC Name |

2-[2-[2-[2-[2-(2,6-dichloroanilino)phenyl]acetyl]oxyacetyl]oxyacetyl]oxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17Cl2NO8/c21-13-5-3-6-14(22)20(13)23-15-7-2-1-4-12(15)8-17(26)30-10-19(28)31-11-18(27)29-9-16(24)25/h1-7,23H,8-11H2,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCCRLKICIDWHKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)OCC(=O)OCC(=O)OCC(=O)O)NC2=C(C=CC=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17Cl2NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40724531 | |

| Record name | [({[({[2-(2,6-Dichloroanilino)phenyl]acetyl}oxy)acetyl]oxy}acetyl)oxy]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40724531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

470.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1216495-92-9 | |

| Record name | Diacetic aceclofenac | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1216495929 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [({[({[2-(2,6-Dichloroanilino)phenyl]acetyl}oxy)acetyl]oxy}acetyl)oxy]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40724531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIACETIC ACECLOFENAC | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AGQ71ZS1VB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S,3S,5S)-5-[(N-Formyl-L-leucyl)oxy]-2-hexyl-3-hydroxyhexadecanoic Acid-d3(Mixture of Diastereomers](/img/no-structure.png)